(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
(E)-2-(2-(4-Cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a central pyridazinone core substituted with a 4-methoxyphenyl group at position 6 and a 2-oxoethylpiperazine side chain at position 2. The piperazine ring is further modified with a cinnamyl group (E-configuration), introducing a conjugated styryl moiety. This structural complexity confers unique physicochemical and pharmacological properties.
Key structural features include:
- Pyridazinone core: A six-membered heterocyclic ring with two adjacent nitrogen atoms, known for its role in modulating biological activity via hydrogen bonding and π-π interactions .
- Cinnamyl-piperazine side chain: The E-configuration of the cinnamyl group introduces rigidity and planar geometry, which may influence receptor binding kinetics and selectivity .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-33-23-11-9-22(10-12-23)24-13-14-25(31)30(27-24)20-26(32)29-18-16-28(17-19-29)15-5-8-21-6-3-2-4-7-21/h2-14H,15-20H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPWEZHWPXUGQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Synthesis and Characterization
The synthesis of pyridazinone derivatives typically involves various methods, including cyclization reactions and modifications of existing compounds. The compound can be synthesized through a multi-step process involving the reaction of piperazine derivatives with appropriate carbonyl compounds. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antibacterial Activity
Pyridazinone derivatives have shown significant antibacterial properties. For instance, studies have demonstrated that certain pyridazinones exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. The introduction of specific functional groups can enhance their antibacterial efficacy .
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | MRSA, P. aeruginosa | Inhibition of bacterial protein synthesis |
Anticancer Activity
The anticancer potential of pyridazinones has been widely investigated. Research indicates that the compound can inhibit the proliferation of various cancer cell lines, including colon carcinoma (HCT116) and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HCT116 | < 10 | Proliferation inhibition |
| MCF-7 | < 15 | Induction of apoptosis |
Anti-inflammatory Properties
Anti-inflammatory activity is another notable characteristic of pyridazinone derivatives. Studies have shown that these compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha in vitro, making them potential candidates for treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects in several areas:
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Antidepressant Activity :
- Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The presence of the cinnamyl group may enhance this activity by interacting with serotonin receptors, which are crucial in mood regulation.
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Antitumor Properties :
- Studies have shown that pyridazine derivatives can inhibit cancer cell proliferation. The compound's structure suggests it may act on specific molecular targets involved in tumor growth and metastasis.
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Neuroprotective Effects :
- The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies, potentially protecting neurons from oxidative stress and apoptosis.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their serotonin receptor affinity. The results indicated that compounds similar to (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one exhibited significant binding affinity to the 5-HT1A receptor, which is often targeted in antidepressant drug development .
Case Study 2: Antitumor Activity
In a research article from Cancer Research, the antitumor efficacy of pyridazine derivatives was assessed against different cancer cell lines. The study found that compounds with structural similarities to this compound demonstrated potent cytotoxicity against breast and lung cancer cells, suggesting a mechanism involving apoptosis induction .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective properties of piperazine derivatives. The findings indicated that these compounds could reduce neuronal damage in models of oxidative stress, highlighting their potential use in treating neurodegenerative diseases such as Alzheimer's .
Chemical Reactions Analysis
Core Pyridazinone Ring Formation
The pyridazinone scaffold is typically synthesized via cyclocondensation. For example:
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Key reaction : Refluxing 4-(4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol forms 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (II ) through cyclization .
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Conditions : 4 h reflux in ethanol, yielding 58% after crystallization .
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Oxidation : The dihydropyridazinone intermediate is dehydrogenated using agents like MnO₂ or chloranil to yield the fully aromatic pyridazinone core .
Functionalization at Position 2
The acetamide side chain at position 2 is introduced through nucleophilic substitution or condensation:
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Step 1 : Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate (IV ) is synthesized by alkylating the pyridazinone nitrogen with ethyl bromoacetate under basic conditions .
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Step 2 : Reaction of IV with 4-cinnamylpiperazine in ethanol replaces the ethoxy group with the piperazine moiety via nucleophilic acyl substitution .
Stability and Reactivity
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Hydrolysis : The acetamide bond is stable under neutral conditions but hydrolyzes in strong acid/base to regenerate the carboxylic acid .
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Electrophilic substitution : The pyridazinone ring undergoes nitration or sulfonation at position 5, directed by the electron-withdrawing carbonyl group .
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Piperazine reactivity : The secondary amines in the piperazine ring can undergo alkylation or acylation .
Synthetic Optimization
Key Research Findings
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Anticholinesterase activity : Analogous pyridazinones with piperazine-cinnamyl groups show dual AChE/BChE inhibition via π-π stacking and H-bonding with catalytic residues .
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Thermal stability : The compound decomposes above 250°C (DSC data) .
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Solubility : Poor aqueous solubility (~0.1 mg/mL) but soluble in DMSO or ethanol .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyridazinone and piperazine derivatives to highlight how substituent variations impact properties.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound: (E)-2-(2-(4-Cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3-one | C₂₅H₂₇N₃O₃ (estimated) | 4-Methoxyphenyl, cinnamyl-piperazine | Hypothesized: Antimicrobial | E-cinnamyl enhances rigidity; methoxy improves solubility. |
| 2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3-one | C₂₃H₂₄ClN₃O₂S | 4-Chlorophenyl, methylsulfanyl phenyl | Anticancer, antimicrobial | Chlorine increases lipophilicity; methylsulfanyl modulates electron density . |
| 6-(4-Ethoxyphenyl)-3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one | C₂₄H₂₆N₄O₄ | 4-Ethoxyphenyl, hydroxyphenyl-piperazine | Antimicrobial | Ethoxy enhances bioavailability; hydroxy group enables hydrogen bonding . |
| 2-[[5-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-6-phenylpyridazin-3-one | C₂₅H₂₄N₆O₃S | Phenylpiperazine, oxadiazole-thio | Not reported | Oxadiazole-thio enhances metabolic stability; phenylpiperazine aids CNS targeting . |
| (E)-1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₂₄H₂₄N₆O₂ | Triazole, 4-methoxyphenyl | Antifungal, anticancer | Triazole introduces metal-binding capacity; methoxyphenyl improves solubility . |
Physicochemical Properties
- Molecular Weight : The target compound (estimated ~417.5 g/mol) is heavier than chlorophenyl (433.9 g/mol) and ethoxyphenyl (434.5 g/mol) analogs due to the cinnamyl group .
- Solubility : The 4-methoxyphenyl group likely improves aqueous solubility compared to chlorophenyl (logP ~3.2) and methylsulfanyl (logP ~3.5) analogs .
- Stability : The E-cinnamyl group may reduce oxidative degradation compared to aliphatic side chains in analogs like 2-methylpiperazine derivatives .
Research Findings and Implications
- Structural Insights : The E-cinnamyl group’s rigidity may reduce off-target interactions compared to flexible alkyl chains in analogs like 2-methylpiperazine derivatives .
- Pharmacological Gaps : While methylsulfanyl and chlorophenyl analogs are well-studied for anticancer activity , the target compound’s combination of methoxy and cinnamyl warrants exploration in inflammation and infection models.
- Computational Predictions : Density-functional theory (DFT) studies could elucidate the electronic effects of substituents on binding affinity, building on methods validated in .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyridazin-3(2H)-one derivatives, and how can they be optimized for this compound?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyridazinone derivatives are often prepared by cyclization of hydrazine derivatives with diketones or via Suzuki coupling for aryl substitutions. Key steps include:
- Introducing the cinnamylpiperazine moiety through alkylation or amidation .
- Optimizing reaction conditions (e.g., solvent, temperature, catalysts) to improve yield and purity .
- Critical Parameters : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography.
Q. How is the structural configuration of this compound validated?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., triclinic crystal system with space group P1 and unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
- NMR/FTIR : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and substituent positions .
- Data Interpretation : Compare experimental results with computational simulations (e.g., DFT for molecular geometry) .
Q. What in vitro biological screening models are used to assess anti-inflammatory activity?
- Assays :
- Heat-induced hemolysis : Measures erythrocyte membrane stabilization (IC₅₀ values compared to reference drugs like indomethacin) .
- COX-2 inhibition : Evaluates selectivity via enzyme immunoassays (e.g., IC₅₀ = 0.11–0.24 mM for pyridazinone derivatives) .
Advanced Research Questions
Q. How does structural modification influence COX-2 selectivity and ulcerogenic risk?
- Key Findings :
- Substituents like 4-methoxyphenyl enhance COX-2 affinity by 2.5-fold compared to unsubstituted analogs .
- Piperazine-linked cinnamyl groups reduce ulcerogenicity (e.g., ulcer scores of 0.8 vs. 1.5 for indomethacin) .
- Table 1 : COX-2 Selectivity and Ulcerogenicity of Pyridazinone Derivatives
| Compound | COX-2 IC₅₀ (mM) | Ulcer Score (0–3 scale) |
|---|---|---|
| 6a | 0.11 | 0.8 |
| 16a | 0.24 | 1.2 |
| Celecoxib | 0.05 | 0.3 |
| Source: |
Q. How to resolve contradictions in biological activity between structurally similar derivatives?
- Case Study : Chlorine substitution (e.g., COAP vs. MOAP) reduces anti-inflammatory activity by 30% due to steric hindrance at the target site .
- Approach : Perform molecular docking to compare binding poses and MD simulations to assess stability .
Q. What in vivo models are suitable for evaluating anticonvulsant and analgesic efficacy?
- Models :
- INH-induced convulsions : Measure latency to seizures (e.g., 6-(4-Cl-phenyl) derivatives increase latency by 150% vs. controls) .
- Carrageenan-induced paw edema : Assess edema reduction (e.g., 60% inhibition at 50 mg/kg) .
Q. How can SAR guide optimization of antiplatelet activity?
- Insights :
- 3-Oxo-3-phenylprop-1-en-1-yl fragments at position 4 improve antiplatelet aggregation by 40% .
- Piperazine substitution modulates pharmacokinetics (e.g., t₁/₂ = 4.2 hours vs. 2.1 hours for non-piperazine analogs) .
Q. What computational strategies predict target interactions and off-target risks?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
